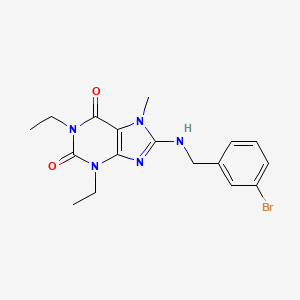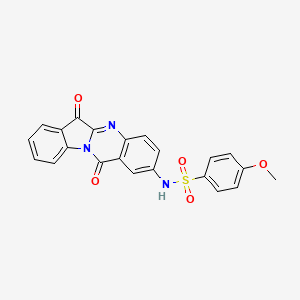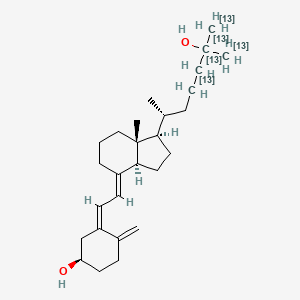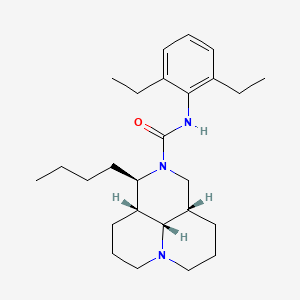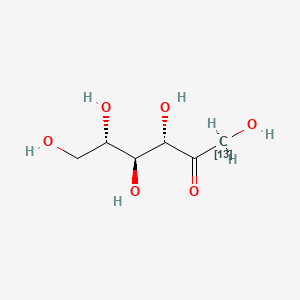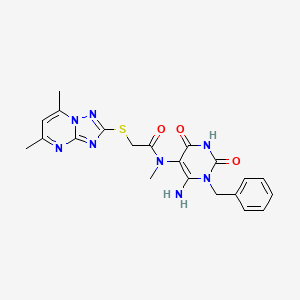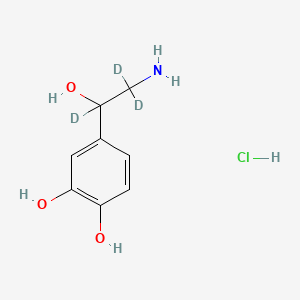
DL-Norepinephrine-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Norepinephrine-d3 (hydrochloride) is a deuterium-labeled version of DL-Norepinephrine hydrochloride. It is a synthetic phenylethylamine that mimics the sympathomimetic actions of endogenous norepinephrine. This compound targets α1 and β1 adrenoceptors and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Norepinephrine-d3 (hydrochloride) is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the DL-Norepinephrine hydrochloride molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of DL-Norepinephrine-d3 (hydrochloride) involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Norepinephrine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include deuterated analogs of norepinephrine derivatives, which are used in various research applications .
Scientific Research Applications
DL-Norepinephrine-d3 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in quantitation during drug development.
Biology: Studied for its effects on adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new pharmaceuticals
Mechanism of Action
DL-Norepinephrine-d3 (hydrochloride) exerts its effects by mimicking the actions of endogenous norepinephrine. It acts as a peripheral vasoconstrictor by targeting alpha-adrenergic receptors and as an inotropic stimulator of the heart by targeting beta-adrenergic receptors. This dual action increases subendocardial oxygen tension and improves cardiac function .
Comparison with Similar Compounds
Similar Compounds
DL-Norepinephrine hydrochloride: The non-deuterated version of DL-Norepinephrine-d3 (hydrochloride).
L-Norepinephrine: The naturally occurring form of norepinephrine.
Epinephrine: A closely related compound with similar sympathomimetic actions
Uniqueness
DL-Norepinephrine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the compound’s metabolic profile, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C8H12ClNO3 |
|---|---|
Molecular Weight |
208.66 g/mol |
IUPAC Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i4D2,8D; |
InChI Key |
FQTFHMSZCSUVEU-KDZJBHAVSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


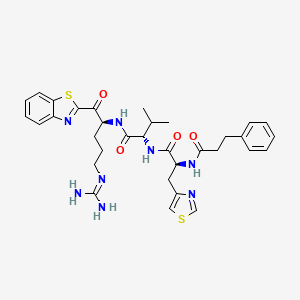

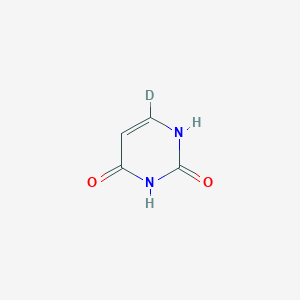

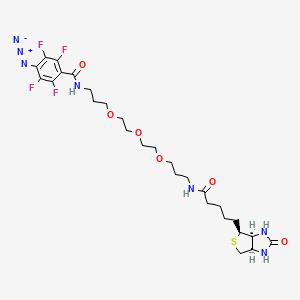
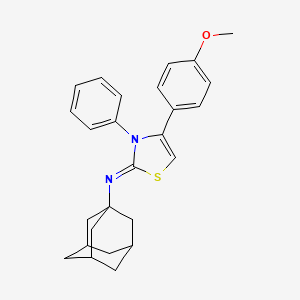
![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
